molecular formula C7H15NO B017955 2-Piperidineethanol CAS No. 1484-84-0

2-Piperidineethanol

Cat. No. B017955
CAS RN: 1484-84-0
M. Wt: 129.2 g/mol
InChI Key: PTHDBHDZSMGHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Piperidineethanol and its derivatives involves both synthetic and enzymatic methods. A key aspect of its synthesis is the ability to achieve enantioselectivity, which is critical for the production of compounds with specific biological activities. For example, enzymatic kinetic resolution of 2-Piperidineethanol has been employed for the enantioselective synthesis of several natural and synthetic compounds, highlighting its versatility and value as a starting material (Perdicchia et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Piperidineethanol, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been studied extensively. This compound was synthesized using a one-pot three-component reaction, and its structure was stabilized by hydrogen bonding and C-H…π interactions. The formation of H-bonded dimers in the crystal lattice demonstrates the compound's potential for forming structurally complex motifs (Khan et al., 2013).

Chemical Reactions and Properties

2-Piperidineethanol undergoes a variety of chemical reactions, leveraging its piperidine and ethanol groups. It can be used to synthesize 2,4-disubstituted piperidines, which serve as scaffolds for drug discovery. These reactions allow for the complete control of reaction selectivity, which is crucial for the development of compounds with specific pharmacological properties (Watson et al., 2000).

Physical Properties Analysis

The physical properties of 2-Piperidineethanol, such as density and viscosity, have been measured in various conditions to support its use in industrial applications. Studies have focused on aqueous solutions of 2-Piperidineethanol, providing essential data for its use in gas treating processes. Correlations for the density and viscosity of the binary and ternary mixtures with 2-Piperidineethanol have been presented, indicating the compound's behavior in solution (Paul and Mandal, 2006).

Chemical Properties Analysis

2-Piperidineethanol exhibits a range of chemical properties that make it a valuable intermediate for chemical synthesis. Its reactivity with carbon dioxide, forming carbonate species in non-aqueous solvents, highlights its potential in CO2 capture and sequestration technologies. This functionality is crucial for developing environmentally friendly processes and materials (Yang et al., 2019).

Scientific Research Applications

  • Enzymatic Kinetic Resolution

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Piperidineethanol is used for the synthesis of several natural and synthetic compounds. The existence of a stereocenter at position 2 of the piperidine skeleton and the presence of an easily-functionalized group, such as the alcohol, set 2-Piperidineethanol as a valuable starting material for enantioselective synthesis .
    • Methods of Application : Both synthetic and enzymatic methods are used for the resolution of the racemic 2-Piperidineethanol .
    • Results or Outcomes : The enantiopure form of 2-Piperidineethanol is used in the synthesis of new leads in medicinal chemistry and the total synthesis of natural compounds .
  • Pharmaceutical Applications

    • Scientific Field : Pharmaceutical Chemistry
    • Application Summary : Piperidines, including 2-Piperidineethanol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Methods of Application : Various intra- and intermolecular reactions are used to form various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results or Outcomes : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
  • Reactant for Synthesis

    • Scientific Field : Organic Synthesis
    • Application Summary : 2-Piperidineethanol is used as a reactant for the synthesis of various compounds, including Spiroimidazolidinone NPC1L1 inhibitors, P2Y12 antagonists for inhibition of platelet aggregation, Cyclin-dependent kinase inhibitors, Anti-HIV agents, and Tetraponerine analogs .
    • Methods of Application : It is used as a reactant for cyclization of secondary homoallylic amines .
    • Results or Outcomes : The synthesis of these compounds has potential applications in various fields, including medicinal chemistry .
  • CO2 Absorption

    • Scientific Field : Environmental Chemistry
    • Application Summary : The non-aqueous solvent formed by 2-Piperidineethanol (2-PE) and ethylene glycol (EG) exhibited a high CO2 capacity .
    • Methods of Application : The solvent is used for CO2 absorption .
    • Results or Outcomes : The solvent exhibited a high CO2 capacity of up to 0.97 mol CO2 per mol amine at 25 °C and 1.0 atm and a low regeneration temperature of 50 °C, indicating the low energy consumption in the regeneration process .
  • Synthesis of Spiroimidazolidinone NPC1L1 inhibitors

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 2-Piperidineethanol is used as a reactant for the synthesis of Spiroimidazolidinone NPC1L1 inhibitors .
    • Methods of Application : It is used as a reactant for cyclization of secondary homoallylic amines .
    • Results or Outcomes : The synthesis of these compounds has potential applications in various fields, including medicinal chemistry .
  • Synthesis of P2Y12 Antagonists

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 2-Piperidineethanol is used as a reactant for the synthesis of P2Y12 antagonists for inhibition of platelet aggregation .
    • Methods of Application : It is used as a reactant for cyclization of secondary homoallylic amines .
    • Results or Outcomes : The synthesis of these compounds has potential applications in various fields, including medicinal chemistry .
  • Synthesis of Cyclin-dependent kinase inhibitors

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 2-Piperidineethanol is used as a reactant for the synthesis of Cyclin-dependent kinase inhibitors .
    • Methods of Application : It is used as a reactant for cyclization of secondary homoallylic amines .
    • Results or Outcomes : The synthesis of these compounds has potential applications in various fields, including medicinal chemistry .
  • Synthesis of Anti-HIV agents

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 2-Piperidineethanol is used as a reactant for the synthesis of Anti-HIV agents .
    • Methods of Application : It is used as a reactant for cyclization of secondary homoallylic amines .
    • Results or Outcomes : The synthesis of these compounds has potential applications in various fields, including medicinal chemistry .
  • Synthesis of Tetraponerine analogs

    • Scientific Field : Medicinal Chemistry
    • Application Summary : 2-Piperidineethanol is used as a reactant for the synthesis of Tetraponerine analogs .
    • Methods of Application : It is used as a reactant for cyclization of secondary homoallylic amines .
    • Results or Outcomes : The synthesis of these compounds has potential applications in various fields, including medicinal chemistry .

Safety And Hazards

2-Piperidineethanol is classified as Acute Tox. 4 for oral, dermal, and inhalation toxicity. It is also classified as Skin Corr. 1B, meaning it causes severe skin burns, and Eye Dam. 1, meaning it causes serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-piperidin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHDBHDZSMGHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044837
Record name 2-Piperidineethanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Piperidineethanol

CAS RN

1484-84-0
Record name 2-Piperidineethanol
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Record name 2-(Piperidin-2-yl)ethanol
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Record name 2-PIPERIDINEETHANOL
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Record name 2-Piperidineethanol
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Record name 2-Piperidineethanol
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Record name 2-piperidin-2-ylethanol
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Record name 2-(PIPERIDIN-2-YL)ETHANOL
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Synthesis routes and methods I

Procedure details

Piperidine-2-ethanol (127 g, 980 mmol) in 95% EtOH (260 mL) was added to (S)-(+)-camphorsulfonic acid (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): mp 173–173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69–70° C. (lit. 68–69° C.); [α]D=14.09° (CHCl3, c=0.2).
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
228.7 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
260 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Low pressure hydrogenations were carried out by charging 250 mL of solvent, 246 g of 2-pyridineethanol, and catalyst into a pressure vessel capable of agitation, agitating the resulting mixture and pressurizing the vessel and its contents to 500 psi with hydrogen. Under constant hydrogen pressure and continued agitation, the reaction mixture was heated to 150° C. until hydrogen uptake ceased. The pressure vessel and its contents were cooled, vented and the catalyst removed with vacuum filtration. Upon distillation of the filtrate, 2-piperidineethanol was obtained and analyzed on two separate gc columns (6′ CW 20M 160° C. and 15M DB-1 80° C.→220° C.@ 16° C./m capillary column) to provide product yield and composition of the distillate. The results are provided in Table I.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Piperidineethanol
Reactant of Route 2
2-Piperidineethanol
Reactant of Route 3
2-Piperidineethanol
Reactant of Route 4
2-Piperidineethanol
Reactant of Route 5
2-Piperidineethanol
Reactant of Route 6
2-Piperidineethanol

Citations

For This Compound
571
Citations
S Xu, YW Wang, FD Otto… - Journal of Chemical …, 1993 - Wiley Online Library
… 2Piperidineethanol(2-PE) is one of the sterically hindered … of 2-piperidineethanol and its aqueous solutions. J. Chem. … 2piperidineethanol solutions. AIChE J., (1992) (submitted). 4. …
Number of citations: 24 onlinelibrary.wiley.com
KP Shen, MH Li, SM Yih - Industrial & engineering chemistry …, 1991 - ACS Publications
… of a sterically hindered secondary amino alcohol, 2-piperidineethanol (PE), was studied at … hindered amino alcohol of commercial significance is 2-piperidineethanol (PE) (Sartori and …
Number of citations: 43 pubs.acs.org
S Xu, Y Wang, FD Otto, AE Mather - Journal of Chemical and …, 1992 - ACS Publications
The physicochemical properties of 2-piperidineethanol (2-PE) and its aqueous solutions, such as the dissociation constant, density, and viscosity, as well as the solubility of N20 in …
Number of citations: 46 pubs.acs.org
S Paul, AK Ghoshal, B Mandal - Industrial & engineering chemistry …, 2009 - ACS Publications
… This work presents the kinetics of the reaction of CO 2 with aqueous 2-piperidineethanol (2-PE) solutions at 303, 313, and 323 K within the amine concentration range of 0.14−1.13 kmol …
Number of citations: 53 pubs.acs.org
D Perdicchia, MS Christodoulou, G Fumagalli… - International Journal of …, 2015 - mdpi.com
… carbamate (N-Boc) protected 2-piperidineethanol was patented as anthelminthic agents for … enantiopure 2-piperidineethanol and its corresponding derivative N-protected aldehyde 2. …
Number of citations: 9 www.mdpi.com
GP Claxton, JM Grisar, EM Roberts… - Journal of Medicinal …, 1972 - ACS Publications
POPOP in a liter of toluene. Controls with different known concen-trations of the labeled drug were run concurrently with the experiment to serve as a check on the overall technique. All …
Number of citations: 15 pubs.acs.org
A Hartono, C Nøkleby, I Kim… - Journal of Chemical & …, 2022 - ACS Publications
… This work reports equilibrium data for two amines, 2-piperidineethanol (2… 2-piperidineethanol (2-PPE). The developed UNIQUAC models represent the data well. For 2-piperidineethanol …
Number of citations: 4 pubs.acs.org
A Hartono, R Rennemo, M Awais, SJ Vevelstad… - International Journal of …, 2017 - Elsevier
The solubility of CO 2 in the aqueous solutions of 50 mass% 2-Piperidineethanol (2-PPE) and 40 mass% 1-(2-Hydroxyethyl)pyrrolidine (1-(2HE)PRLD) was measured at temperatures …
Number of citations: 20 www.sciencedirect.com
BJ Sherman, AF Ciftja, GT Rochelle - Chemical Engineering Science, 2016 - Elsevier
… This work seeks to explain the rapid rate of mass transfer of 2-piperidineethanol (2PE) and … This paper shows that the hindered amine 2-piperidineethanol (2PE) forms carbamate and …
Number of citations: 19 www.sciencedirect.com
S Garg, G Murshid, FS Mjalli, A Ali, W Ahmad - … Engineering Research and …, 2017 - Elsevier
In this work, physical properties such as density, refractive index, and viscosity of aqueous blends of potassium sarcosinate (K-Sar) and 2-piperidineethanol (2-PE) were measured at …
Number of citations: 26 www.sciencedirect.com

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